4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
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Overview
Description
4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide is a derivative of enzalutamide, a nonsteroidal antiandrogen medication used primarily in the treatment of metastatic castration-resistant prostate cancer. Enzalutamide works by inhibiting the androgen receptor, thereby preventing the effects of androgens like testosterone and dihydrotestosterone in the prostate gland and other tissues . Metabolite M7 is one of the active metabolites formed during the hepatic metabolism of enzalutamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enzalutamide and its metabolites involves multiple steps, including the formation of intermediate compounds. The primary synthetic route includes the reaction of 4-cyano-3-(trifluoromethyl)aniline with various reagents to form the core structure, followed by further modifications to introduce the desired functional groups .
Industrial Production Methods: Industrial production of enzalutamide and its metabolites typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and degradation products .
Chemical Reactions Analysis
Types of Reactions: 4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The metabolite can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the metabolite.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of enzalutamide metabolite M7. These products are characterized using techniques like nuclear magnetic resonance and mass spectrometry .
Scientific Research Applications
4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of androgen receptor inhibitors and their derivatives.
Biology: Investigated for its effects on androgen receptor signaling pathways and its potential role in modulating cellular responses.
Medicine: Studied for its therapeutic potential in treating prostate cancer and other androgen receptor-related conditions.
Industry: Utilized in the development of new antiandrogen drugs and in quality control processes for pharmaceutical production
Mechanism of Action
4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide exerts its effects by binding to the androgen receptor, thereby inhibiting the receptor’s activation by androgens like testosterone and dihydrotestosterone. This inhibition prevents the transcription of androgen-responsive genes, leading to reduced proliferation of prostate cancer cells. The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream effectors that regulate cell growth and survival .
Comparison with Similar Compounds
Flutamide: An earlier first-generation nonsteroidal antiandrogen with a similar mechanism of action but lower potency.
Nilutamide: Another first-generation nonsteroidal antiandrogen with comparable effects but different pharmacokinetic properties.
Bicalutamide: A first-generation nonsteroidal antiandrogen with partial agonist activity, unlike enzalutamide.
Apalutamide: A second-generation nonsteroidal antiandrogen with higher affinity for the androgen receptor and no partial agonist activity
Uniqueness of Enzalutamide Metabolite M7: 4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide is unique due to its high potency and specific inhibition of the androgen receptor without partial agonist activity. This makes it more effective in reducing androgen receptor signaling compared to first-generation nonsteroidal antiandrogens .
Properties
CAS No. |
2030242-21-6 |
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Molecular Formula |
C21H18F4N4O3S |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-[3-[3-fluoro-4-(methylcarbamoyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H18F4N4O3S/c1-20(2)18(32)28(10-4-6-12(16(26)30)14(8-10)21(23,24)25)19(33)29(20)11-5-7-13(15(22)9-11)17(31)27-3/h4-9H,1-3H3,(H2,26,30)(H,27,31) |
InChI Key |
LHWIIZPVBJLMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C(=O)N)C(F)(F)F)C |
Origin of Product |
United States |
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